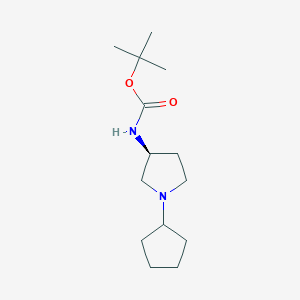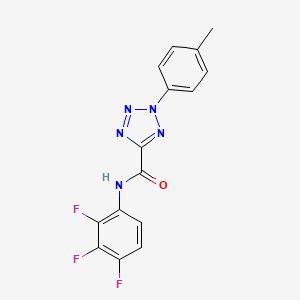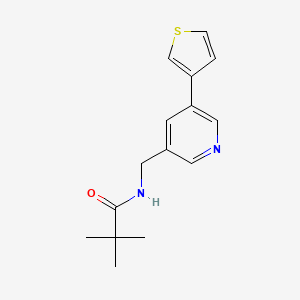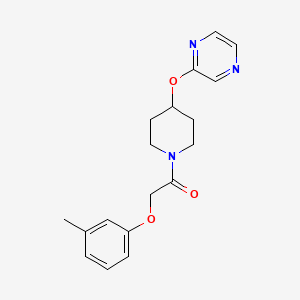
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as PZP, has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential applications.
Wissenschaftliche Forschungsanwendungen
Interaction with Cellular Pathways
Research on compounds structurally related to 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has shown potential in modulating cellular pathways. These interactions are critical in understanding the compound's utility in scientific studies aimed at uncovering novel therapeutic targets. For instance, compounds with similar structural frameworks have been investigated for their role in influencing serotonin receptors, which are vital in various neurological processes. Such studies shed light on the broader applicability of these compounds in neuroscientific research and their potential in contributing to the development of treatments for neurological disorders (Lowy & Meltzer, 1988).
Oxidative Stress and Inflammation
Another area of interest is the compound's potential involvement in oxidative stress and inflammation pathways. Given the pivotal role of oxidative stress in the pathogenesis of chronic diseases, research into compounds that can modulate these processes is of paramount importance. Studies have highlighted the elevation of biomarkers like ethane in conditions associated with oxidative stress, such as chronic obstructive pulmonary disease and asthma, suggesting that related compounds could serve as indicators or modulators of oxidative stress in various pathologies (Paredi et al., 2000).
Enhancing Bioavailability of Nutrients
The scientific exploration of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone also extends to its potential role in enhancing the bioavailability of nutrients. For example, the bioavailability enhancing properties of compounds like piperine, derived from black pepper, have been studied for their ability to improve the absorption of iron, a critical micronutrient. Such research opens avenues for the use of structurally similar compounds in improving nutrient uptake, thereby contributing to sports science and nutrition (Fernández-Lázaro et al., 2020).
Implications for Tuberculosis Treatment
In the context of infectious diseases, compounds like pyrazinamide, which share functional groups with 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone, have been pivotal in tuberculosis treatment. Understanding the pharmacokinetics and metabolism of such compounds in coinfected patients highlights the importance of individualized dosing and the potential for these compounds to contribute to more effective treatment regimens (Sundell et al., 2021).
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-3-2-4-16(11-14)23-13-18(22)21-9-5-15(6-10-21)24-17-12-19-7-8-20-17/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEXQWNZKLZSTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

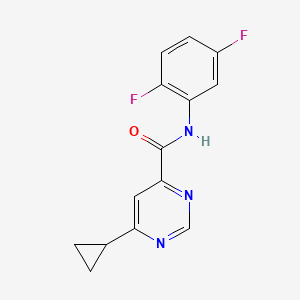
![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2364035.png)
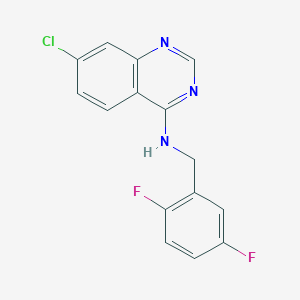
![(Z)-methyl 2-(6-methoxy-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364038.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2364039.png)

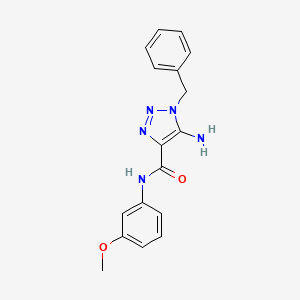
![Ethyl 4-(4-methylphenyl)-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B2364042.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)
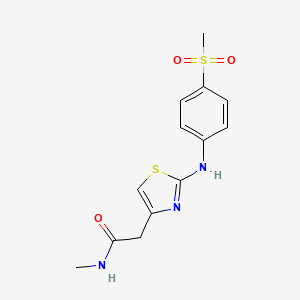
![Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2364047.png)
